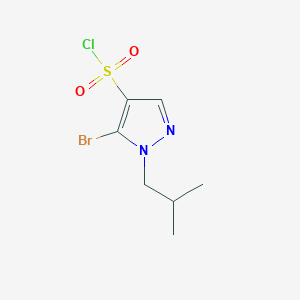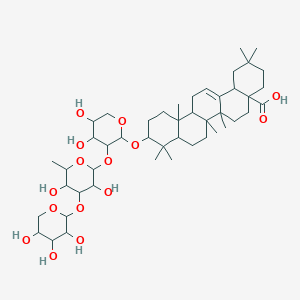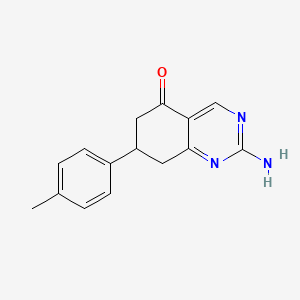
5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1427012-49-4 . It has a molecular weight of 203.08 and is also known as 5-bromo-1-isobutyl-1H-pyrazole . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The InChI code for “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is 1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
“5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is a liquid at room temperature . The compound is shipped at normal temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by El‐Emary, Al-muaikel, and Moustafa (2002) highlights the use of related compounds in the synthesis of new heterocycles, which have potential antimicrobial activities. This research underlines the significance of such chemicals in developing new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Regioselective Synthesis : Heinisch, Holzer, and Pock (1990) describe the regioselective lithiation of similar compounds, providing a convenient approach to synthesizing vicinally disubstituted pyrazoles. This technique is crucial for developing compounds with specific chemical properties (Heinisch, Holzer, & Pock, 1990).
Development of New Insecticides : In research conducted by Wen-bo (2011), compounds related to 5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride are utilized as intermediates in the synthesis of new insecticides, demonstrating the compound's role in agricultural chemistry (Wen-bo, 2011).
Catalysis in Chemical Reactions : Moosavi‐Zare et al. (2013) investigated the use of similar compounds in catalyzing chemical reactions, highlighting their role in facilitating complex chemical syntheses (Moosavi‐Zare et al., 2013).
Synthesis of Medicinally Important Compounds : Tucker, Chenard, and Young (2015) discuss the use of sulfur-functionalized derivatives for the efficient synthesis of heterocyclic sulfonyl chlorides and fluorides, which are important in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Synthesis of Compounds with Antitumor Activity : Huang et al. (2017) synthesized novel compounds using related chemicals, which were screened for their antitumor activity. This research underscores the potential of these compounds in developing new cancer therapies (Huang et al., 2017).
Mechanism of Action
While the exact mechanism of action for “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is not specified, pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
Pyrazole-bearing compounds, including “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
5-bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClN2O2S/c1-5(2)4-11-7(8)6(3-10-11)14(9,12)13/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXTCOKMMCWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)